[4,4'-Bi(1,3,2-dioxathiolane)] 2,2'-Dioxide
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Overview
Description
[4,4’-Bi(1,3,2-dioxathiolane)] 2,2’-Dioxide: is an organic sulfur compound with the molecular formula C4H6O6S2 and a molecular weight of 214.22 g/mol . . This compound is characterized by its unique structure, which includes two dioxathiolane rings connected by a single bond.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4,4’-Bi(1,3,2-dioxathiolane)] 2,2’-Dioxide typically involves the oxidation of precursor compounds. One common method is the oxidation of 1,3,2-dioxathiolane using oxidizing agents such as hydrogen peroxide . The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high yield.
Industrial Production Methods: In industrial settings, the production of [4,4’-Bi(1,3,2-dioxathiolane)] 2,2’-Dioxide may involve continuous flow microreaction technology. This method allows for efficient heat exchange and mixing of reactants, leading to higher yields and safer production processes . The optimal conditions for this process include a temperature of 14.73°C, a catalyst concentration of 0.5 g/L, and a specific flow rate ratio between the continuous and dispersed phases .
Chemical Reactions Analysis
Types of Reactions: [4,4’-Bi(1,3,2-dioxathiolane)] 2,2’-Dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can occur under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfone derivatives, while reduction reactions can produce sulfide compounds .
Scientific Research Applications
Chemistry: In chemistry, [4,4’-Bi(1,3,2-dioxathiolane)] 2,2’-Dioxide is used as an intermediate in organic synthesis. It plays a crucial role in the preparation of various sulfur-containing compounds .
Biology and Medicine: It can be used in the development of new drugs and therapeutic agents .
Industry: In the industrial sector, [4,4’-Bi(1,3,2-dioxathiolane)] 2,2’-Dioxide is utilized as an additive in lithium-ion batteries. It enhances the electrochemical performance and stability of the batteries, especially under high-voltage conditions .
Mechanism of Action
The mechanism of action of [4,4’-Bi(1,3,2-dioxathiolane)] 2,2’-Dioxide involves its interaction with molecular targets and pathways. In lithium-ion batteries, it acts as an electrolyte additive, forming a stable film on the cathode surface. This film prevents the continuous decomposition of the electrolyte and enhances the overall performance of the battery . The compound’s ability to form stable films is attributed to its unique dioxathiolane structure, which facilitates the formation of strong bonds with the cathode material .
Comparison with Similar Compounds
1,3,2-Dioxathiolane 2,2-dioxide: This compound shares a similar dioxathiolane ring structure but differs in its connectivity and overall molecular configuration.
1,3,2-Dioxathiolane, 2-oxide: Another related compound with a similar ring structure but different oxidation states.
Uniqueness: [4,4’-Bi(1,3,2-dioxathiolane)] 2,2’-Dioxide is unique due to its dual dioxathiolane rings connected by a single bond. This structure imparts distinct chemical properties, making it particularly effective as an electrolyte additive in high-voltage lithium-ion batteries .
Properties
Molecular Formula |
C4H6O6S2 |
---|---|
Molecular Weight |
214.2 g/mol |
IUPAC Name |
4-(2-oxo-1,3,2-dioxathiolan-4-yl)-1,3,2-dioxathiolane 2-oxide |
InChI |
InChI=1S/C4H6O6S2/c5-11-7-1-3(9-11)4-2-8-12(6)10-4/h3-4H,1-2H2 |
InChI Key |
FIMJFTMDXIQQBE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OS(=O)O1)C2COS(=O)O2 |
Origin of Product |
United States |
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